N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with 3,4-dimethylphenyl and 3-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research.
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-13-5-4-6-17(9-13)25-20-18(11-23-25)19(21-12-22-20)24-16-8-7-14(2)15(3)10-16/h4-12H,1-3H3,(H,21,22,24) |
InChI Key |
YZDUEVIZHLBYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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